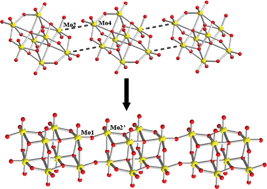Sequential transformations in assemblies based on octamolybdate clusters and 1,2-bis(4-pyridyl)ethane†‡
New Journal of Chemistry Pub Date: 2006-11-10 DOI: 10.1039/B603996K
Abstract
The new hybrid inorganic–organic solids [Mo8O26][H2bpe]2 (1), {[Mo8O26(μ-bpe)][H2bpe]2}n (2), [Mo8O26(Hbpe)2][H2bpe] (3), and {[Mo8O26][H2bpe]2}n (4) were synthesized under hydrothermal conditions. The crystal structure of 1 contains the discrete octamolybdate β-isomer, whereas in 3 the inorganic building unit is a functionalized octamolybdate of general formula [Mo8O26X2](2n+4). A similar building unit is found in 2 and 4, but forming part of polymeric 1D-arrays. In 2 the


Recommended Literature
- [1] Review
- [2] KRAS NF-κB is involved in the development of zinc resistance and reduced curability in prostate cancer
- [3] Evaluation of efficiencies of radiolysis, photocatalysis and ozonolysis of modified simulated textile dye waste-water
- [4] Nitrogen-self-doped graphene-based non-precious metal catalyst with superior performance to Pt/C catalyst toward oxygen reduction reaction†
- [5] Fabrication of graphene oxide/montmorillonite nanocomposite flexible thin films with improved gas-barrier properties †
- [6] Seeing the forest for the trees: fluorescence studies of single enzymes in the context of ensemble experiments
- [7] Evaluation of DNA–protein complex structures using the deep learning method†
- [8] Switchable 19F MRI polymer theranostics: towards in situ quantifiable drug release†
- [9] Mechanisms and modelling of phosphorus solid–liquid transformation during the hydrothermal processing of swine manure
- [10] Inside front cover










